
2-Cyclopentyl-4,4,4-trifluorobutanoic acid
Vue d'ensemble
Description
2-Cyclopentyl-4,4,4-trifluorobutanoic acid is a chemical compound with the molecular formula C9H13F3O2 . It has an average mass of 210.193 Da and a monoisotopic mass of 210.086761 Da . This compound holds immense potential for scientific research due to its unique properties, making it ideal for studying molecular interactions and designing new materials.
Synthesis Analysis
The synthesis of this compound or its derivatives involves the use of a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H13F3O2 . Further details about the molecular structure can be obtained from specialized databases or scientific literature.Applications De Recherche Scientifique
Asymmetric Synthesis and Bioisostere Design
2-Cyclopentyl-4,4,4-trifluorobutanoic acid and its derivatives are valuable in asymmetric synthesis and as bioisosteres in drug design. The synthesis of enantiomerically pure derivatives, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, is crucial for their role as bioisosteres of leucine moiety in drug design. These compounds are synthesized through methods that involve recyclable chiral auxiliaries, alkylations, and selective catalytic reactions, highlighting their importance in creating biologically active compounds with specific configurations (Han et al., 2019) (Jiang et al., 2003).
Carboxylesterase Inhibition and Antioxidant Activity
The trifluoromethyl group in 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids confers selective inhibition properties against carboxylesterase enzymes, without significantly affecting structurally related cholinesterases. Additionally, these compounds exhibit high antioxidant activity, making them a new class of effective and selective carboxylesterase inhibitors with radical-scavenging capabilities (Khudina et al., 2019).
Fluorinated Polymers and Environmental Alternatives
This compound-related compounds play a significant role in the development of fluorinated polymers with short perfluorobutyl side chains. These polymers are synthesized to replace long-chain poly- and perfluoroalkyl substances due to environmental concerns. They exhibit outstanding water- and oil-repellent properties, making them potential candidates for nonstick and self-cleaning applications in various industries (Jiang et al., 2016).
Safety and Hazards
The safety data sheet for 4,4,4-Trifluorobutyric acid, a related compound, provides some insight into the potential hazards of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid . It may be corrosive to metals and cause severe skin burns and eye damage . It is advised to handle the compound with personal protective equipment, avoid dust formation, and ensure adequate ventilation .
Propriétés
IUPAC Name |
2-cyclopentyl-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-7(8(13)14)6-3-1-2-4-6/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWOPGRCRQDHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



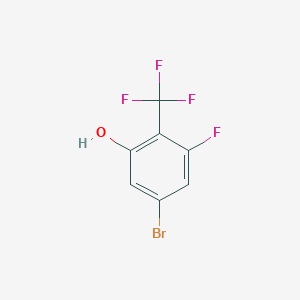
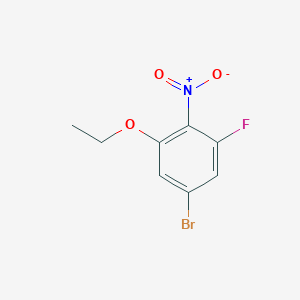
![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)

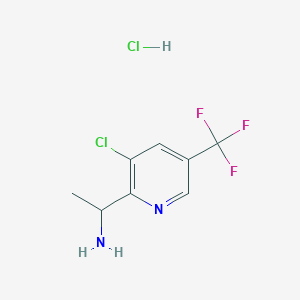

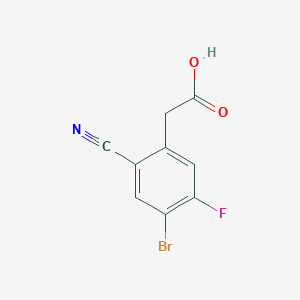

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)
![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)
![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)
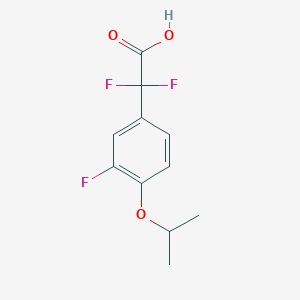
![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)
![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)